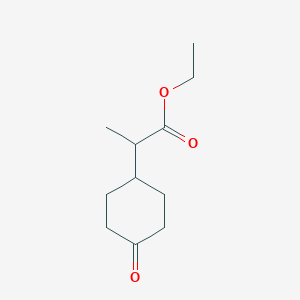

Ethyl 2-(4-oxocyclohexyl)propanoate

Description

Ethyl 2-(4-oxocyclohexyl)propanoate (CAS: 31180-85-5) is an organic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. It features a cyclohexanone ring substituted at the 4-position, linked to a propanoate ester group. This compound is commercially available with a purity of ≥97% and is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUJMJLHOSVNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate with hydrogen chloride in acetone at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure and extracted with ethyl acetate. The organic extracts are washed with sodium hydroxide solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield this compound with a high yield of 91.5% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-oxocyclohexyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.

Reduction: Formation of 2-(4-hydroxycyclohexyl)propanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-oxocyclohexyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, such as hydrolysis and transesterification, which are crucial for developing new drugs and agricultural products.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Products/Applications |

|---|---|---|

| Hydrolysis | Reaction with water to form the corresponding acid | Useful in drug metabolism studies |

| Transesterification | Reaction with alcohols to form new esters | Synthesis of bioactive compounds |

| Reduction | Conversion of ketone to alcohol | Potential therapeutic agents |

Pharmacological Applications

Research indicates that this compound exhibits potential biological activity, particularly in enzyme interactions. The ester group can hydrolyze to release active metabolites that may influence various biochemical pathways.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes, revealing its ability to modulate enzyme activity. This suggests potential applications in drug development where enzyme inhibition or activation is desired.

Biochemical Research

The compound's rigid cyclohexyl structure allows for specific interactions with biological targets, enhancing its utility in biochemical research. Studies have focused on its role in metabolic processes and its effects on enzyme kinetics.

Table 2: Biochemical Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Kinetics | Modulation of lipase activity | Insights into metabolic regulation |

| Metabolic Pathways | Participation in fatty acid metabolism | Potential for therapeutic targets |

Agrochemical Applications

This compound is also explored as a component in the formulation of agrochemicals. Its properties may contribute to the effectiveness of herbicides and pesticides through improved solubility and stability.

Case Study: Herbicide Development

In research focused on herbicide formulation, this compound was evaluated for its efficacy as a co-formulant. The results indicated enhanced performance compared to conventional formulations, suggesting its potential as an additive in agrochemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-oxocycloclohexyl)propanoate shares functional group similarities with several esters and cyclic ketone-containing compounds. Below is a detailed comparative analysis:

Structural Analogues: Cyclic Ketone Esters

Key Differences :

- Reactivity: The additional oxo group in Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate increases its electrophilicity, making it more reactive in nucleophilic additions compared to the single-ketone structure of this compound .

Piperidine and Benzyl-Substituted Esters

Comparison :

- Basicity and Solubility: The piperidine nitrogen in Ethyl 3-(1-Benzyl-4-piperidyl)propanoate introduces basicity, enhancing water solubility in acidic conditions, whereas this compound’s neutral cyclohexanone group favors solubility in organic solvents .

Pesticide-Related Ethyl Propanoate Derivatives

Structural and Functional Contrasts :

- Aromatic vs. Aliphatic Substituents: Pesticide esters like fenoxaprop and quizalofop-P-ethyl feature aromatic heterocycles (e.g., benzoxazolyl, quinoxalinyl), which enhance binding to plant acetyl-CoA carboxylase enzymes. In contrast, this compound’s aliphatic cyclohexanone group lacks this bioactivity, limiting its direct pesticidal use .

- Electron-Withdrawing Groups : The trifluoromethyl group in haloxyfop increases lipid solubility, improving membrane penetration in plants—a property absent in the cyclohexyl derivative .

Physicochemical Properties

| Property | This compound | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | Fenoxaprop ethyl ester |

|---|---|---|---|

| Molecular Weight | 198.26 | 214.22 | 361.78 |

| Key Functional Groups | Cyclohexanone, ester | Cyclopentanone, dual oxo, ester | Benzoxazolyl, Cl, ester |

| Polarity | Moderate | High | High |

| Likely Solubility | Organic solvents | Polar aprotic solvents | Lipophilic solvents |

Biological Activity

Ethyl 2-(4-oxocyclohexyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, its interactions with various molecular targets, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ester Functional Group : This group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in various biochemical pathways.

- Cyclohexyl Moiety : The presence of a cyclohexyl ring enhances the compound's rigidity, allowing for specific interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 230.32 g/mol.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound exhibits potential activity as an enzyme inhibitor, influencing various metabolic processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

- Receptor Modulation : The rigid structure provided by the cyclohexyl ring allows for specific binding to receptor sites, potentially modulating their activity .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : There is evidence suggesting that related compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects against oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to similar compounds:

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| Ethyl 2-(4-hydroxycyclohexyl)propanoate | Hydroxyl group instead of ketone | Potentially enhanced solubility and reactivity |

| Ethyl 2-(4-methylcyclohexyl)propanoate | Methyl group instead of ketone | Altered binding affinity to targets |

| Ethyl 2-(4-aminocyclohexyl)propanoate | Amino group instead of ketone | Possible increased interaction with biological receptors |

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- A study on neuroprotective effects demonstrated that similar cyclohexane derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide .

- Research involving enzyme inhibition has shown that derivatives with ester functionalities can significantly alter enzyme kinetics, suggesting therapeutic potential in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.